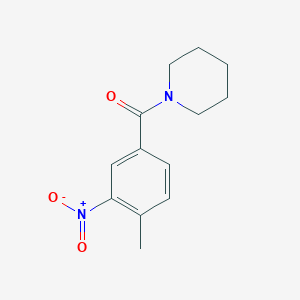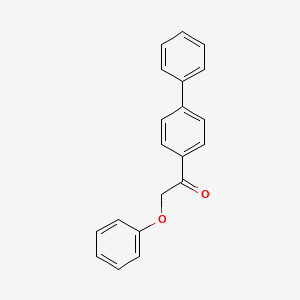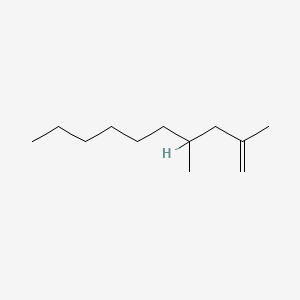
2-(Trimethylsilyloxy)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyloxy)anisole, also known as TMSA, is a synthetic organic compound with a unique structure and properties. It is a silyl ether derivative of anisole and is used in a variety of applications such as pharmaceuticals, agrochemicals, and biocatalysis. TMSA is also used as a reagent in organic synthesis due to its ability to form stable silyl ethers with a wide range of organic compounds.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyloxy)anisole is used in a variety of scientific research applications, such as the synthesis of silyl ethers for drug delivery systems, the synthesis of agrochemicals, and biocatalysis. This compound has also been used in the synthesis of novel compounds for drug discovery and development. Additionally, this compound has been used in the synthesis of fluorescent probes for imaging and sensing applications.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyloxy)anisole is based on its ability to form stable silyl ethers with a wide range of organic compounds. This reaction is typically performed in the presence of a base, such as potassium carbonate, and the silyl ether product is isolated by aqueous acidification.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some potential as an anti-inflammatory agent, as well as a potential agent for the treatment of cancer. Additionally, this compound has been shown to have some potential as an antioxidant and anti-microbial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Trimethylsilyloxy)anisole in laboratory experiments include its low cost, ease of synthesis, and its ability to form stable silyl ethers with a wide range of organic compounds. Additionally, this compound is non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. The main limitation of this compound is its low solubility in water, which can make it difficult to use in some applications.
Direcciones Futuras
The potential future directions for 2-(Trimethylsilyloxy)anisole include the development of novel compounds for drug discovery and development, the use of this compound as a reagent for organic synthesis, and the use of this compound as a fluorescent probe for imaging and sensing applications. Additionally, this compound could be used in the development of new agrochemicals, biocatalysts, and drug delivery systems. Furthermore, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
2-(Trimethylsilyloxy)anisole can be synthesized by reacting anisole with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction is typically performed in a polar solvent such as dimethylformamide, and the silyl ether product is isolated by aqueous acidification. Other methods for the synthesis of this compound include the reaction of anisole with trimethylsilyl bromide or triethylsilyl chloride.
Propiedades
IUPAC Name |
(2-methoxyphenoxy)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-11-9-7-5-6-8-10(9)12-13(2,3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSIKNZBGJLXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334895 |
Source


|
| Record name | Guaicol-TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6689-37-8 |
Source


|
| Record name | Guaicol-TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

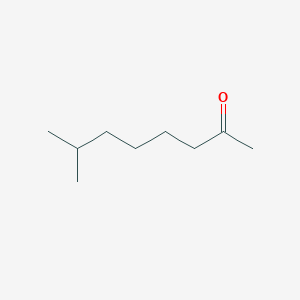
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
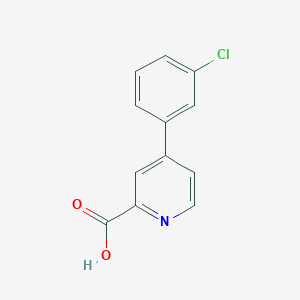
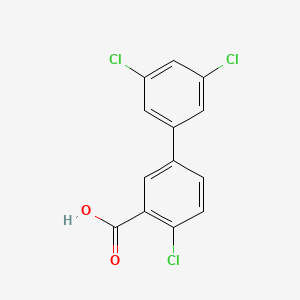


![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
